molecular formula C10H11NO2 B15131544 (S)-1,2,3,4-tetrahydroquinoline-3-carboxylicacid

(S)-1,2,3,4-tetrahydroquinoline-3-carboxylicacid

Cat. No.: B15131544
M. Wt: 177.20 g/mol
InChI Key: INRNDFZVAKDYFY-QMMMGPOBSA-N
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Description

(S)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is a chiral compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules. The presence of the carboxylic acid group and the tetrahydroquinoline ring system makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where an amino acid derivative reacts with an aldehyde or ketone to form the tetrahydroquinoline ring. The reaction conditions often include acidic catalysts and controlled temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of (S)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid may involve more scalable and cost-effective methods. These can include the use of continuous flow reactors and optimized catalytic systems to enhance yield and purity. The choice of solvents, catalysts, and purification techniques is crucial in industrial settings to meet the required standards for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(S)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride for esterification and carbodiimides for amide formation are commonly employed.

Major Products

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

(S)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological and cardiovascular diseases.

    Industry: The compound is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (S)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate physiological processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-tetrahydroquinoline: Lacks the carboxylic acid group, making it less versatile in chemical reactions.

    Quinoline-3-carboxylic acid: Contains a fully aromatic quinoline ring, differing in reactivity and biological activity.

    Dihydroquinoline derivatives: Similar in structure but differ in the degree of hydrogenation and functional groups.

Uniqueness

(S)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is unique due to its chiral nature and the presence of both the tetrahydroquinoline ring and the carboxylic acid group. This combination allows for a wide range of chemical modifications and biological activities, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

(3S)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

InChI

InChI=1S/C10H11NO2/c12-10(13)8-5-7-3-1-2-4-9(7)11-6-8/h1-4,8,11H,5-6H2,(H,12,13)/t8-/m0/s1

InChI Key

INRNDFZVAKDYFY-QMMMGPOBSA-N

Isomeric SMILES

C1[C@@H](CNC2=CC=CC=C21)C(=O)O

Canonical SMILES

C1C(CNC2=CC=CC=C21)C(=O)O

Origin of Product

United States

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